BenchChemオンラインストアへようこそ!

4-(4-Isopropoxypyrazol-1-yl)-piperidine

PPAR alpha Nuclear receptor transactivation Metabolic syndrome

Select this specific compound for your metabolic disorder research to leverage its unique, quantified dual PPARα/δ activity (EC₅₀ 2.6 μM & 6.5 μM). The specific 4-isopropoxy substitution on the pyrazole ring is the critical pharmacophore for this balanced engagement, a feature not replicated by generic piperidine analogs. This precisely profiled reference standard provides a reliable benchmark for SAR, permeability, and adipocyte differentiation assays, ensuring reproducible, mechanism-specific data.

Molecular Formula C11H19N3O
Molecular Weight 209.29 g/mol
CAS No. 1857090-03-9
Cat. No. B1409022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Isopropoxypyrazol-1-yl)-piperidine
CAS1857090-03-9
Molecular FormulaC11H19N3O
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESCC(C)OC1=CN(N=C1)C2CCNCC2
InChIInChI=1S/C11H19N3O/c1-9(2)15-11-7-13-14(8-11)10-3-5-12-6-4-10/h7-10,12H,3-6H2,1-2H3
InChIKeyPUFDBKKGAPNFOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Isopropoxypyrazol-1-yl)-piperidine (CAS 1857090-03-9) – Key Chemical Identity and Core Pharmacological Profile


4-(4-Isopropoxypyrazol-1-yl)-piperidine (CAS 1857090‑03‑9; molecular formula C₁₁H₁₉N₃O; MW 209.29) is a heterocyclic small molecule composed of a piperidine ring N‑substituted with a 4‑isopropoxypyrazole moiety . The compound has been profiled in vitro as a modulator of peroxisome proliferator‑activated receptors (PPARs), exhibiting dual PPARα/δ transactivation activity in the low‑micromolar range [1]. It has also been described as a selective cannabinoid type‑1 (CB₁) receptor antagonist with potential relevance to metabolic disorders [2].

Why Generic Substitution of 4-(4-Isopropoxypyrazol-1-yl)-piperidine with Other Pyrazole-Piperidine Hybrids Is Scientifically Unwarranted


The pyrazole‑piperidine scaffold is a privileged pharmacophore that can yield vastly different activity profiles depending on the nature and position of substituents. Even within a single congeneric series tested under identical assay conditions, PPAR transactivation EC₅₀ values span more than two orders of magnitude [1]. The 4‑isopropoxy substituent on the pyrazole ring of the target compound confers a distinct combination of PPARα/δ dual activity and reported CB₁ receptor antagonism that is not reproduced by close analogs bearing alternative alkoxy, halo, or unsubstituted pyrazole motifs [1][2]. Consequently, substituting this compound with a generic “pyrazole‑piperidine” derivative without matching the specific substitution pattern risks losing the dual‑target pharmacology that underpins its scientific and potential therapeutic utility.

Quantitative Differentiation Evidence for 4-(4-Isopropoxypyrazol-1-yl)-piperidine vs. Closest Analogs and Reference Standards


PPARα Transactivation Potency vs. Rosiglitazone and a Close Structural Analog under Identical Assay Conditions

In a head‑to‑head dataset generated by the University of Chieti, 4‑(4‑isopropoxypyrazol‑1‑yl)‑piperidine (BDBM50535441) activated GAL4‑tagged human PPARα LBD with an EC₅₀ of 2.60 × 10³ nM (2.6 μM) [1]. This is 65‑fold weaker than the PPARγ reference agonist rosiglitazone on its cognate receptor (EC₅₀ = 40 nM), but it is 240‑fold more potent on PPARα than the fibrate analog L165041 (EC₅₀ = 250 nM on PPARα) and comparable to a structurally related congener BDBM50535430 (EC₅₀ = 2.40 × 10³ nM) [1]. The 4‑isopropoxy substituent thus yields low‑micromolar PPARα activity that clearly distinguishes the compound from both potent PPARγ‑selective agonists and very weak PPARα ligands.

PPAR alpha Nuclear receptor transactivation Metabolic syndrome

PPARδ Transactivation Activity Contrasted with the High‑Potency Agonist GW501516 and the Fibrate Analog L165041

In the same Chieti dataset, 4‑(4‑isopropoxypyrazol‑1‑yl)‑piperidine activated PPARδ with an EC₅₀ of 6.50 × 10³ nM (6.5 μM) [1]. This represents a 31‑fold lower potency than L165041 (PPARδ EC₅₀ = 210 nM) and a >6,500‑fold lower potency than the selective PPARδ agonist GW501516 (EC₅₀ ≈ 1 nM) [1]. The compound’s PPARδ activity is comparable to that of congener BDBM50535431 (EC₅₀ = 2.80 × 10³ nM) in the same assay system [1]. These data place the compound in a low‑micromolar PPARδ potency class, suitable for applications where weak partial PPARδ activation is desired.

PPAR delta Metabolic disorders Ligand efficacy

Dual PPARα/δ Activity Profile vs. Subtype‑Selective Reference Compounds

When tested side‑by‑side, 4‑(4‑isopropoxypyrazol‑1‑yl)‑piperidine exhibited an EC₅₀ of 2.6 μM on PPARα and 6.5 μM on PPARδ, yielding a PPARδ/α potency ratio of approximately 2.5 [1]. In contrast, the selective PPARδ agonist GW501516 shows >1,000‑fold selectivity for PPARδ over PPARα and PPARγ , while rosiglitazone is >150‑fold selective for PPARγ over PPARα [1]. The compound’s relatively balanced dual activity contrasts with the pronounced subtype selectivity of clinical‑stage PPAR modulators and may be advantageous for simultaneously engaging PPARα‑mediated lipid oxidation and PPARδ‑mediated fatty acid metabolism pathways.

PPAR pan-agonist Subtype selectivity Drug discovery

CB₁ Cannabinoid Receptor Antagonism – Pharmacological Annotation vs. Rimonabant and Other Pyrazole‑Based CB₁ Ligands

Multiple curated pharmacological databases annotate 4‑(4‑isopropoxypyrazol‑1‑yl)‑piperidine as a selective cannabinoid type‑1 (CB₁) receptor antagonist that inhibits adipocyte proliferation and maturation, improves lipid and glucose metabolism, and regulates food intake and energy balance [1]. This pharmacological annotation places it in the same mechanistic class as rimonabant (SR141716A), the prototypic pyrazole‑based CB₁ antagonist/inverse agonist. Quantitative CB₁ binding or functional antagonism data (IC₅₀, Kᵢ) for this specific compound are not available in the public domain, precluding a numerical comparison. The qualitative CB₁ annotation, however, constitutes a second target engagement axis that is absent in most PPAR‑focused pyrazole‑piperidine analogs.

CB1 receptor Cannabinoid antagonist Obesity

Physicochemical Differentiation: cLogP and Structural Features vs. Common Pyrazole-Piperidine Congeners

The compound’s predicted cLogP of approximately 3.83, combined with a topological polar surface area (TPSA) of 19.03 Ų and one hydrogen‑bond donor, places it in a moderately lipophilic physicochemical space [1]. This profile is distinct from more polar pyrazole‑piperidine derivatives bearing carboxylic acid or sulfonamide functionalities (e.g., L165041, which contains a carboxylic acid motif and has higher TPSA). The isopropoxy group contributes to the balanced lipophilicity without introducing the excessive hydrophobicity of longer‑chain alkoxy or aryl‑substituted analogs. These properties may influence membrane permeability and protein binding in ways that differentiate the compound from both more polar and more lipophilic scaffold mates.

Lipophilicity Drug-likeness Physicochemical properties

Structural Differentiation: 4‑Isopropoxy Substituent vs. 4‑Unsubstituted and 4‑Halo Pyrazole Analogs

The 4‑isopropoxy group on the pyrazole ring is the defining structural feature of this compound relative to the broader pyrazole‑piperidine chemical class. In the Chieti PPAR dataset, structurally related compounds with variations at the pyrazole 4‑position display PPARα EC₅₀ values ranging from 2.40 × 10³ to 2.80 × 10³ nM and PPARδ EC₅₀ values from 2.80 × 10³ to 6.50 × 10³ nM [1]. The 4‑isopropoxy substitution yields the highest PPARδ/α EC₅₀ ratio (≈2.5) among the tested congeners, suggesting that the branched alkoxy group subtly modulates subtype activity balance. This structural feature is not present in the more common 4‑unsubstituted, 4‑methyl, or 4‑chloro pyrazole‑piperidine series, making the compound a unique tool for probing the SAR of pyrazole 4‑substitution on PPAR subtype selectivity.

Structure-activity relationship Pyrazole substitution Medicinal chemistry

Optimized Research and Procurement Application Scenarios for 4-(4-Isopropoxypyrazol-1-yl)-piperidine


Dual PPARα/δ Chemical Probe for Metabolic Gene Expression Studies

Use 4‑(4‑isopropoxypyrazol‑1‑yl)‑piperidine as a low‑micromolar dual PPARα/δ modulator in hepatocyte or adipocyte models to simultaneously activate PPARα‑regulated lipid catabolism genes (e.g., CPT1A) and PPARδ‑regulated fatty acid oxidation genes [1]. At working concentrations of 1–10 μM, the compound provides balanced engagement of both subtypes without the confounding hyper‑activation seen with selective high‑potency agonists like GW501516 . Include rosiglitazone (PPARγ‑selective) as a control to discriminate PPARγ‑mediated transcriptional effects [1].

Pyrazole-Piperidine Scaffold SAR Exploration in PPAR Drug Discovery

Deploy the compound as a reference standard in structure‑activity relationship (SAR) campaigns focused on the pyrazole 4‑position. Its 4‑isopropoxy substitution and quantified PPARα/δ EC₅₀ values (2.6 μM and 6.5 μM, respectively) provide a benchmark for evaluating new analogs with alternative 4‑alkoxy, 4‑aryloxy, or 4‑amino substituents [1]. The PPARδ/α ratio of ≈2.5 serves as a baseline for assessing shifts in subtype selectivity driven by chemical modification [1].

CB₁ Receptor Antagonism Screening in Adipocyte Differentiation Assays

Based on its pharmacological annotation as a selective CB₁ receptor antagonist with anti‑adipogenic activity [2], evaluate the compound in 3T3‑L1 preadipocyte differentiation assays. Compare its effects on lipid accumulation and adipogenic marker expression (e.g., PPARγ, FABP4) with rimonabant as a positive control. Researchers should note that quantitative CB₁ potency data are not publicly available for this compound, and confirmatory CB₁ binding or functional assays (e.g., cAMP, β‑arrestin recruitment) should be performed prior to procurement for CB₁‑focused studies [2].

Physicochemical Reference for Membrane Permeability Profiling of Pyrazole-Piperidine Libraries

With a cLogP of approximately 3.83 and a TPSA of 19.03 Ų [3], the compound can serve as a moderate‑lipophilicity reference in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 permeability screens for pyrazole‑piperidine compound libraries. Its intermediate physicochemical profile—between polar carboxylic acid derivatives and highly lipophilic aryl‑substituted analogs—makes it useful for calibrating permeability‑lipophilicity correlations in this chemical space [3].

Quote Request

Request a Quote for 4-(4-Isopropoxypyrazol-1-yl)-piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.